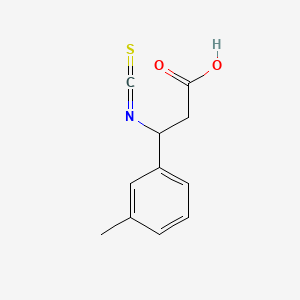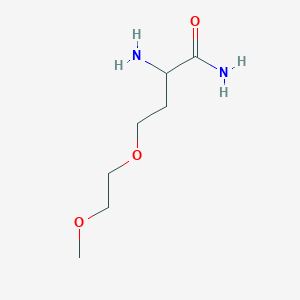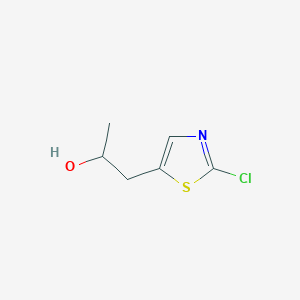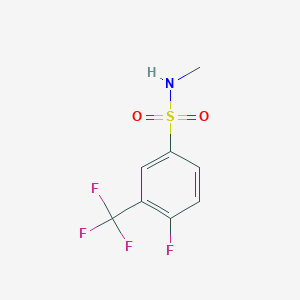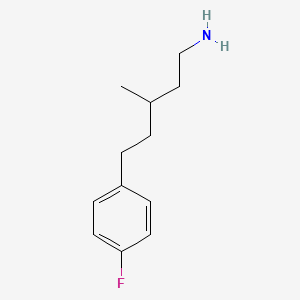
5-(4-Fluorophenyl)-3-methylpentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluorophenyl)-3-methylpentan-1-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which can significantly influence its chemical properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-3-methylpentan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of 4-fluorobenzyl cyanide with 3-methylbutyl bromide, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reduction step may be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
5-(4-Fluorophenyl)-3-methylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used under elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
5-(4-Fluorophenyl)-3-methylpentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(4-Fluorophenyl)-3-methylpentan-1-amine involves its interaction with specific molecular targets in biological systems. It is believed to act as a neurotransmitter modulator, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. The fluorine atom on the phenyl ring can enhance its binding affinity to certain receptors, thereby modulating its biological effects.
類似化合物との比較
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with potential anti-cancer activity.
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: A compound used in various chemical syntheses.
Uniqueness
5-(4-Fluorophenyl)-3-methylpentan-1-amine is unique due to its specific structural features, including the presence of a fluorine atom on the phenyl ring and a methyl group on the pentan-1-amine chain. These features can influence its chemical reactivity and biological activity, making it a valuable compound for research in various fields.
特性
分子式 |
C12H18FN |
|---|---|
分子量 |
195.28 g/mol |
IUPAC名 |
5-(4-fluorophenyl)-3-methylpentan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-10(8-9-14)2-3-11-4-6-12(13)7-5-11/h4-7,10H,2-3,8-9,14H2,1H3 |
InChIキー |
NNXFUYDGJLNGPD-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=C(C=C1)F)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


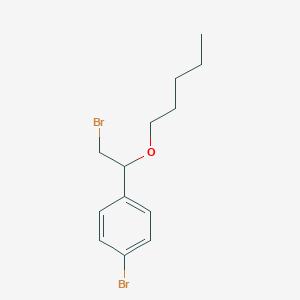
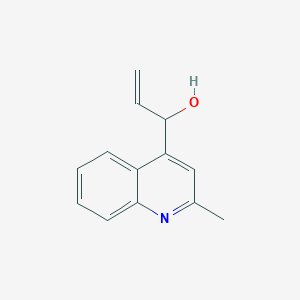
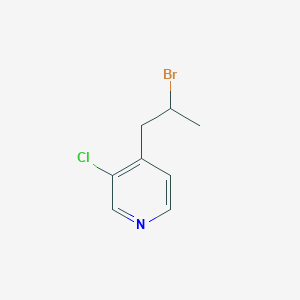
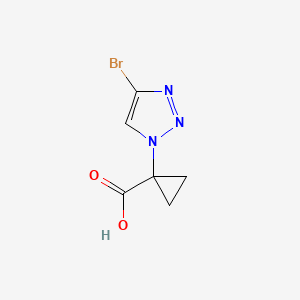
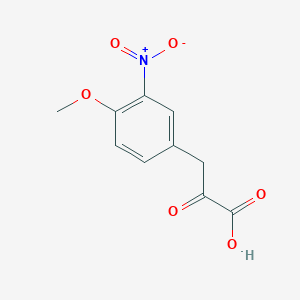
![4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B13617082.png)
